6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the isoquinoline ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 6-Chloro-4-(trifluoromethyl)nicotinic acid
- Efavirenz
Uniqueness
Compared to similar compounds, 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of a chloro group and a trifluoromethyl group on the isoquinoline ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This tetrahydroisoquinoline derivative is characterized by its unique trifluoromethyl and chloro substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C10H9ClF3N
- Molecular Weight : 235.63 g/mol
- CAS Number : 1783561-93-2
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentrations (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating their potential as antibacterial agents .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 40 | E. faecalis |
Compound B | 50 | P. aeruginosa |
Compound C | 45 | K. pneumoniae |
Anticancer Activity
The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines with IC50 values ranging from 1.5 to 20 µM against various cancers including breast and pancreatic cancer . The mechanisms are thought to involve the modulation of signaling pathways related to cell proliferation and survival.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 1.50 |
Panc-1 (Pancreatic) | 7-20 |
PC-3 (Prostate) | 14 |
Anti-inflammatory Activity
In addition to their antibacterial and anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects. Studies demonstrated that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This suggests a potential therapeutic role in inflammatory diseases.
Cytokine | Inhibition (%) |
---|---|
IL-6 | 89 |
TNF-α | 78 |
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinolines are also noteworthy. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that they may enhance cognitive functions and reduce neuronal damage .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a series of tetrahydroisoquinoline derivatives against breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis noted at concentrations as low as 1 µM.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of tetrahydroisoquinoline derivatives resulted in improved memory retention and reduced markers of oxidative stress in brain tissues.
Properties
Molecular Formula |
C10H9ClF3N |
---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-2-1-6-4-15-5-9(8(6)3-7)10(12,13)14/h1-3,9,15H,4-5H2 |
InChI Key |
GLBHDYOCOHCJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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